molecular formula C21H28O6S2 B14015099 Heptane-1,7-diyl bis(4-methylbenzenesulfonate) CAS No. 40235-95-8

Heptane-1,7-diyl bis(4-methylbenzenesulfonate)

Cat. No.: B14015099
CAS No.: 40235-95-8
M. Wt: 440.6 g/mol
InChI Key: UKHINTOEWWXNAH-UHFFFAOYSA-N
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Description

Heptane-1,7-diyl bis(4-methylbenzenesulfonate) is an organic compound with the molecular formula C21H28O6S2. It is a derivative of heptane, where two 4-methylbenzenesulfonate groups are attached to the first and seventh carbon atoms of the heptane chain. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptane-1,7-diyl bis(4-methylbenzenesulfonate) can be synthesized through the reaction of heptane-1,7-diol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction can be represented as follows:

Heptane-1,7-diol+24-methylbenzenesulfonyl chlorideHeptane-1,7-diyl bis(4-methylbenzenesulfonate)+2HCl\text{Heptane-1,7-diol} + 2 \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{Heptane-1,7-diyl bis(4-methylbenzenesulfonate)} + 2 \text{HCl} Heptane-1,7-diol+24-methylbenzenesulfonyl chloride→Heptane-1,7-diyl bis(4-methylbenzenesulfonate)+2HCl

Industrial Production Methods

In an industrial setting, the production of heptane-1,7-diyl bis(4-methylbenzenesulfonate) involves similar reaction conditions but on a larger scale. The process may include additional steps such as purification through recrystallization or column chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Heptane-1,7-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to heptane-1,7-diol using reducing agents like lithium aluminum hydride.

    Hydrolysis: In the presence of water and a base, the sulfonate groups can be hydrolyzed to yield heptane-1,7-diol and 4-methylbenzenesulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Corresponding substituted heptane derivatives.

    Reduction: Heptane-1,7-diol.

    Hydrolysis: Heptane-1,7-diol and 4-methylbenzenesulfonic acid.

Scientific Research Applications

Heptane-1,7-diyl bis(4-methylbenzenesulfonate) is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Polymer Chemistry: As a cross-linking agent in the preparation of polymers.

    Pharmaceuticals: In the synthesis of drug molecules and active pharmaceutical ingredients.

    Material Science: As a precursor in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of heptane-1,7-diyl bis(4-methylbenzenesulfonate) involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate groups are electron-withdrawing, making the carbon atoms they are attached to more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce different functional groups into the heptane backbone.

Comparison with Similar Compounds

Similar Compounds

    Heptane-1,7-diol: The parent diol compound.

    Heptane-1,7-diyl bis(4-chlorobenzenesulfonate): A similar compound with chlorobenzenesulfonate groups instead of methylbenzenesulfonate.

    Hexane-1,6-diyl bis(4-methylbenzenesulfonate): A similar compound with a hexane backbone instead of heptane.

Uniqueness

Heptane-1,7-diyl bis(4-methylbenzenesulfonate) is unique due to its specific structure, which allows for selective functionalization at the terminal positions of the heptane chain. This property makes it a valuable intermediate in organic synthesis and polymer chemistry.

Properties

CAS No.

40235-95-8

Molecular Formula

C21H28O6S2

Molecular Weight

440.6 g/mol

IUPAC Name

7-(4-methylphenyl)sulfonyloxyheptyl 4-methylbenzenesulfonate

InChI

InChI=1S/C21H28O6S2/c1-18-8-12-20(13-9-18)28(22,23)26-16-6-4-3-5-7-17-27-29(24,25)21-14-10-19(2)11-15-21/h8-15H,3-7,16-17H2,1-2H3

InChI Key

UKHINTOEWWXNAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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